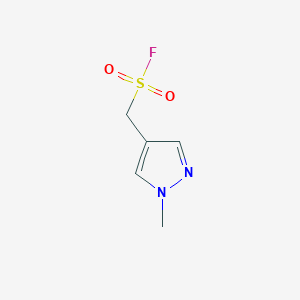
(1-Methyl-1H-pyrazol-4-yl)methanesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methyl-1H-pyrazol-4-yl)methanesulfonyl fluoride is a chemical compound with the molecular formula C5H7FN2O2S and a molecular weight of 178.18 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-pyrazol-4-yl)methanesulfonyl fluoride typically involves the reaction of 1-methyl-1H-pyrazole with methanesulfonyl fluoride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
(1-Methyl-1H-pyrazol-4-yl)methanesulfonyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of new chemical bonds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like triethylamine and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various sulfonamide derivatives .
Aplicaciones Científicas De Investigación
(1-Methyl-1H-pyrazol-4-yl)methanesulfonyl fluoride has several applications in scientific research:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: It is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.
Medicine: The compound is investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease pathways.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1-Methyl-1H-pyrazol-4-yl)methanesulfonyl fluoride involves its reactivity with nucleophilic sites in biological molecules. The sulfonyl fluoride group is highly electrophilic, allowing it to form covalent bonds with nucleophilic amino acid residues in proteins. This reactivity makes it a valuable tool for studying enzyme mechanisms and protein function .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1H-pyrazole-4-sulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a sulfonyl fluoride group.
1-Methyl-1H-pyrazol-4-yl methanesulfonate: Contains a methanesulfonate group instead of a sulfonyl fluoride group.
Uniqueness
(1-Methyl-1H-pyrazol-4-yl)methanesulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to other sulfonyl derivatives. This makes it particularly useful in applications requiring selective modification of nucleophilic sites in biological molecules .
Propiedades
Fórmula molecular |
C5H7FN2O2S |
|---|---|
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
(1-methylpyrazol-4-yl)methanesulfonyl fluoride |
InChI |
InChI=1S/C5H7FN2O2S/c1-8-3-5(2-7-8)4-11(6,9)10/h2-3H,4H2,1H3 |
Clave InChI |
VFJQJTDQKDMFSM-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)CS(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13158288.png)



![(1S)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13158311.png)


![3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13158325.png)



